cudratricusxanthone A

Overview

Description

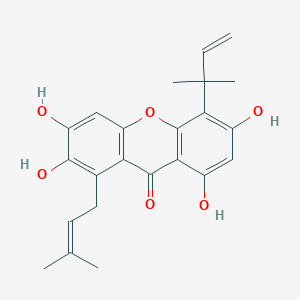

Cudratricusxanthone A is a prenylated xanthone isolated from the roots of the plant Cudrania tricuspidata, which is commonly found in China, Korea, and Japan. This compound has garnered significant attention due to its diverse biological and therapeutic activities, including anti-inflammatory, anti-proliferative, and hepatoprotective effects .

Mechanism of Action

Target of Action

Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from Cudrania tricuspidata. It primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandin E2 .

Mode of Action

CTXA interacts with its targets by suppressing their expression . This results in a decrease in the production of nitric oxide derived from iNOS and prostaglandin E2 derived from COX-2 . Additionally, CTXA inhibits the phosphorylation and degradation of IκB-α and blocks the nuclear translocation of p50 and p65 in lipopolysaccharide (LPS)-stimulated BV2 microglia . This suggests that CTXA has inhibitory effects on nuclear factor kappa B (NF-κB) DNA-binding activity .

Biochemical Pathways

The primary biochemical pathways affected by CTXA are the NF-κB and p38 mitogen-activated protein kinase (MAPK) pathways . The inhibition of these pathways leads to a decrease in the production of tumor necrosis factor-α, interleukin (IL)-1β, and IL-12 . These cytokines are key players in the inflammatory response, and their reduction contributes to the anti-inflammatory effects of CTXA .

Result of Action

The molecular and cellular effects of CTXA’s action include a decrease in the expression of iNOS and COX-2 enzymes, a decrease in the production of nitric oxide and prostaglandin E2, and a decrease in the production of pro-inflammatory cytokines . These effects contribute to the compound’s anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of CTXA can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Cudratricusxanthone A interacts with several enzymes and proteins. It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes . It also decreases the production of iNOS-derived nitric oxide and COX-2-derived prostaglandin E2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglia . It also decreases the production of tumor necrosis factor-α, interleukin (IL)-1β, and IL-12 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation and degradation of IκB-α and blocks the nuclear translocation of p50 and p65 in mouse BV2 microglia induced by LPS . It also has inhibitory effects on nuclear factor kappa B DNA-binding activity . Additionally, it inhibits the p38 mitogen-activated protein kinase signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cudratricusxanthone A is primarily isolated from the root bark of Cudrania tricuspidata through bioassay-guided fractionation of the ethanol extract . The isolation process involves several steps, including solvent extraction, chromatography, and crystallization to purify the compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, which may not be sustainable for large-scale production. Future research may focus on developing synthetic methods to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: Cudratricusxanthone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different contexts.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound with altered biological activities.

Scientific Research Applications

Cudratricusxanthone A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. Researchers investigate its potential as a precursor for synthesizing other bioactive compounds and its interactions with various chemical reagents.

Biology: In biology, this compound is known for its anti-inflammatory and anti-proliferative properties. It has been shown to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2 enzymes, reducing the production of inflammatory mediators .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has demonstrated neuroprotective effects by inhibiting neuroinflammation through the suppression of nuclear factor-kappa B and p38 mitogen-activated protein kinase pathways . Additionally, it has shown promise in treating neurodegenerative diseases and certain types of cancer .

Industry: In the industrial sector, this compound’s anti-inflammatory and anti-proliferative properties make it a candidate for developing new pharmaceuticals and health supplements

Comparison with Similar Compounds

Similar compounds include cudratricusxanthone B, cudratricusxanthone C, and cudratricusxanthone D, which are also isolated from Cudrania tricuspidata .

Uniqueness: What sets cudratricusxanthone A apart from its similar compounds is its specific combination of biological activities, particularly its potent anti-inflammatory and anti-proliferative effects. While other prenylated xanthones may share some of these properties, this compound’s unique molecular structure and mechanism of action contribute to its distinct therapeutic potential.

List of Similar Compounds:- Cudratricusxanthone B

- Cudratricusxanthone C

- Cudratricusxanthone D

These compounds, like this compound, are being studied for their potential health benefits and therapeutic applications.

Biological Activity

Cudratricusxanthone A (CTXA), a prenylated xanthone derived from the roots of Cudrania tricuspidata, exhibits a wide array of biological activities that make it a subject of interest in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CTXA possesses an isoprenylated xanthone skeleton, which is characteristic of many bioactive natural products. Its unique structure contributes to its diverse biological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects.

1. Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of CTXA. It has been shown to suppress pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages, thereby reducing inflammation in various models .

2. Hepatoprotection

CTXA demonstrates significant hepatoprotective activity. Research indicates that it can attenuate liver injury induced by lipopolysaccharide (LPS) in mice, suggesting its potential use in treating liver diseases . A study reported that CTXA protects pancreatic beta cells from cytokine-induced damage, further supporting its role in liver health .

3. Neuroprotection

The compound also exhibits neuroprotective properties. It has been implicated in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The antioxidative effects of CTXA contribute to its ability to mitigate neuronal damage.

4. Antiproliferative Activity

CTXA has shown potential as an antiproliferative agent against various cancer cell lines. It inhibits cell proliferation through multiple pathways, including the modulation of cell cycle regulators and induction of apoptosis .

The mechanisms underlying the biological activities of CTXA are multifaceted:

- Inhibition of Inflammatory Pathways : CTXA modulates key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways, leading to decreased expression of inflammatory cytokines .

- Antioxidative Mechanism : By enhancing the expression of heme oxygenase-1 (HO-1), CTXA exerts antioxidative effects that protect cells from oxidative stress-induced damage .

- Cell Cycle Regulation : CTXA influences cell cycle progression by affecting the expression of cyclins and cyclin-dependent kinases, which is crucial for its antiproliferative effects .

Case Studies

Several case studies have illustrated the therapeutic potential of CTXA:

- A study conducted on mice demonstrated that treatment with CTXA significantly reduced liver injury markers after LPS administration, indicating its protective role against sepsis-induced liver damage .

- In vitro studies using RAW264.7 macrophages showed that CTXA effectively suppressed the production of pro-inflammatory cytokines and enhanced anti-inflammatory responses through HO-1 activation .

Summary Table of Biological Activities

Properties

IUPAC Name |

2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-6-23(4,5)19-14(25)9-13(24)18-21(28)17-12(8-7-11(2)3)20(27)15(26)10-16(17)29-22(18)19/h6-7,9-10,24-27H,1,8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEJTEBWTNXAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117920 | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740810-42-8 | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740810-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cudratricusxanthone A exert its antiproliferative effects on vascular smooth muscle cells (VSMCs)?

A: this compound inhibits the proliferation of VSMCs stimulated by platelet-derived growth factor-BB (PDGF-BB). It achieves this by suppressing the activity of PDGF-receptor beta tyrosine kinase and its downstream signaling pathways, including phospholipase C gamma1, Ras, and extracellular signal-regulated kinase 1/2 (ERK1/2). [, ] This inhibition of VSMC proliferation suggests potential applications in addressing cardiovascular diseases like atherosclerosis and restenosis. [, ]

Q2: What is the role of this compound in neuroinflammation?

A: this compound demonstrates anti-neuroinflammatory effects by suppressing the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated BV2 microglia. [] It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-12. [] These effects are mediated by the inhibition of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. []

Q3: Can this compound be used to treat sepsis?

A: Research suggests that this compound possesses anti-septic properties. It has been shown to inhibit high-mobility group box 1 (HMGB1), a protein mediator of inflammation, and improve survival rates in a mouse sepsis model. []

Q4: Does this compound offer protection against glutamate-induced neurotoxicity?

A: Yes, studies indicate that this compound can protect mouse hippocampal cells from glutamate-induced neurotoxicity. [, ] This protective effect is linked to the compound's ability to induce heme oxygenase-1 (HO-1) expression and activity. [] HO-1 is an enzyme known for its antioxidant and cytoprotective properties.

Q5: How does this compound affect lipid accumulation in adipocytes?

A: this compound exhibits anti-adipogenic properties by inhibiting lipid accumulation and reducing triglyceride content during the differentiation of 3T3-L1 preadipocytes. [] Mechanistically, it suppresses the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor-γ (PPAR-γ), along with enzymes involved in fatty acid synthesis like fatty acid synthase (FAS). []

Q6: What are the effects of this compound on endothelial protein C receptor (EPCR) shedding?

A: this compound has been shown to inhibit EPCR shedding, a process involved in vascular inflammation. [] It achieves this by suppressing the activity of tumor necrosis factor-α converting enzyme (TACE), the enzyme responsible for cleaving EPCR from the cell surface. []

Q7: Does this compound offer protection against liver injury?

A: Research indicates that this compound can protect against liver injury induced by lipopolysaccharide (LPS). [] It reduces serum levels of liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST), decreases inflammatory cytokine production, and improves survival rates in LPS-treated mice. [] The hepatoprotective effects of this compound are attributed to the activation of sirtuin-1 (SIRT1) signaling. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C23H24O6, and its molecular weight is 396.43 g/mol.

Q9: What spectroscopic data is available for characterizing this compound?

A: The structure of this compound has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , , , ] These techniques provide detailed information about the compound's structure, including the connectivity of atoms and the presence of functional groups.

Q10: What is known about the metabolism of this compound?

A: Studies using human liver microsomes have identified eight metabolites of this compound, formed through phase I and phase II metabolic reactions. [] Phase I metabolism primarily involved hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2D6, and CYP3A4. [] Phase II metabolism involved glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.